Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate
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Overview
Description
Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient and scalable synthetic routes. These methods aim to achieve high yields, good atom economy, and eco-friendliness. some methods may have limitations such as long reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidants like tert-butyl hydroperoxide, and solvents such as dimethyl sulfoxide (DMSO) or methyl cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-(2-amino-1,3-benzoxazol-5-YL)acetate can be compared with other similar compounds, such as:
2-methyl-1,3-benzoxazol-5-amine: This compound has a similar benzoxazole structure but differs in its functional groups.
Benzoxazole-2-thiol: Another benzoxazole derivative with different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-benzoxazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9(13)5-6-2-3-8-7(4-6)12-10(11)15-8/h2-4H,5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYODUGTTUJMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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